molecular formula C29H38O5Si B131552 (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 92596-29-7

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B131552
CAS No.: 92596-29-7
M. Wt: 494.7 g/mol
InChI Key: KKUBBAJCNWPXGW-VBGSWAKPSA-N
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Description

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C29H38O5Si and its molecular weight is 494.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hexahydro-2H-cyclopenta[b]furan-2-one core with specific functional groups that enhance its reactivity and biological interactions. The presence of the tert-butyldiphenylsilyl group is particularly noteworthy as it may influence the compound's solubility and binding properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxyl and silyl groups participate in hydrogen bonding and hydrophobic interactions, allowing the compound to bind effectively to various enzymes.
  • Receptor Modulation : It has been suggested that this compound may act on specific receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation and cell proliferation.

Biological Activity Overview

The following sections summarize the biological activities reported for this compound and related furan derivatives.

Antimicrobial Activity

Furan derivatives have been associated with significant antimicrobial properties. For instance, studies indicate that compounds structurally related to furan can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 64 µg/mL, showcasing their potential as antibacterial agents .

Anti-Cancer Potential

Research highlights the anti-cancer capabilities of furan derivatives. For example, certain compounds have shown promising results against human cervical cancer cells (HeLa), with IC50 values indicating effective inhibition of cell proliferation. The proposed mechanism involves interference with mitochondrial function and apoptosis pathways .

Anti-inflammatory Effects

Furan compounds are known to exhibit anti-inflammatory properties by modulating immune responses and reducing oxidative stress. They have been shown to influence signaling pathways such as MAPK and PPAR-γ, which are crucial in regulating inflammation .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructureBiological Activity
3-Aryl Furan DerivativesStructureAntibacterial against E. coli
Benzofuran DerivativesStructureAnticancer activity against various cell lines
4-Benzyl FuranStructureAnti-inflammatory effects

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various furan derivatives against multiple strains of bacteria. The results indicated that certain analogs demonstrated superior activity compared to standard antibiotics like tetracycline .
  • Cancer Cell Line Evaluation : In vitro studies on HeLa cells revealed that specific furan conjugates exhibited significant cytotoxic effects, suggesting potential for therapeutic development in oncology .
  • Inflammation Modulation : Research focusing on natural furan derivatives showed their ability to modulate inflammatory pathways effectively, highlighting their therapeutic potential in treating inflammatory diseases .

Scientific Research Applications

Synthesis Techniques

The synthesis of cyclopenta[b]furan-2-one derivatives, including the target compound, often involves multicomponent reactions. A notable method is the multicomponent domino synthesis , which integrates Knoevenagel condensation followed by cycloisomerization. This approach not only yields the desired compound but also introduces multiple stereocenters and functional groups in a single step .

Cytotoxicity Studies

Research has indicated that cyclopenta[b]furan derivatives exhibit promising cytotoxic activities against various cancer cell lines. For instance, derivatives similar to the target compound have been tested against HeLa and MCF-7 cell lines, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) analysis suggests that modifications to the molecular framework can enhance cytotoxic potency .

Material Science Applications

The unique structural properties of (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one make it a candidate for use in polymeric materials . Its ability to form stable cross-links can be advantageous in developing high-performance coatings and adhesives that require thermal stability and chemical resistance .

Case Study 1: Cancer Therapeutics Development

In a study focusing on the development of new anticancer agents, derivatives of cyclopenta[b]furan were synthesized and screened for their efficacy against multiple cancer types. The findings indicated that certain modifications significantly enhanced their potency compared to traditional chemotherapeutics .

Case Study 2: Polymer Composites

Another investigation explored the incorporation of cyclopenta[b]furan derivatives into polymer matrices. The results showed improved mechanical properties and thermal stability, suggesting potential applications in aerospace and automotive industries where lightweight and durable materials are essential .

Properties

IUPAC Name

(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O5Si/c1-29(2,3)35(21-12-6-4-7-13-21,22-14-8-5-9-15-22)32-20-24-23-18-27(30)33-25(23)19-26(24)34-28-16-10-11-17-31-28/h4-9,12-15,23-26,28H,10-11,16-20H2,1-3H3/t23-,24-,25+,26-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUBBAJCNWPXGW-VBGSWAKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC4C3CC(=O)O4)OC5CCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@H]4[C@@H]3CC(=O)O4)OC5CCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562908
Record name (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92596-29-7
Record name (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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